molecular formula C28H31FN4O2 B2697051 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide CAS No. 1189437-92-0

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide

Cat. No. B2697051
CAS RN: 1189437-92-0
M. Wt: 474.58
InChI Key: LLGRNQUURWXWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide” is a complex organic molecule. It has a molecular formula of C30H29FN4O2 . The structure includes a pyrido[3,4-d]pyrimidin-3-yl group, a benzyl group, a 4-fluorophenyl group, and a cyclohexylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups. It includes a pyrido[3,4-d]pyrimidin-3-yl group, a benzyl group, a 4-fluorophenyl group, and a cyclohexylacetamide group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a molar refractivity of 143.3±0.5 cm3, and a molar volume of 399.0±7.0 cm3 . It has 6 H-bond acceptors, 1 H-bond donor, and 6 freely rotating bonds . Its ACD/LogP is 5.30, indicating it is somewhat hydrophobic .

Scientific Research Applications

Pharmacological Effects and Applications

  • CERC-301 Pharmacodynamics and Pharmacokinetics : CERC-301, an NMDA receptor antagonist, has been characterized for its binding affinity and safety profile. It demonstrates efficacy in preclinical models with potential applications in treating major depressive disorder. The study provided a detailed pharmacokinetic profile, supporting its clinical development for therapeutic use (Garner et al., 2015).

  • Metabolism and Disposition of SB-649868 : SB-649868, an orexin receptor antagonist, was studied for its metabolism and excretion in humans. The research highlighted its potential for treating insomnia through detailed pharmacokinetic analysis, indicating the primary metabolic pathways and the role of specific enzymes in its biotransformation (Renzulli et al., 2011).

  • Clinical Study on Cefazedone Tolerance : Cefazedone underwent a clinical study to evaluate its tolerance in patients. The findings contribute to understanding its safety profile when administered intravenously, with observations on its effects on blood counts and renal function, highlighting its potential clinical applications (Züllich & Sack, 1979).

Metabolic Pathways and Pharmacokinetics

  • INCB018424 Pharmacokinetics : The metabolism, excretion, and pharmacokinetics of INCB018424, a JAK1/2 inhibitor, were explored in humans. This study is crucial for understanding the drug's pharmacokinetic behavior, offering insights into its therapeutic potential and dosage optimization for treating myelofibrosis (Shilling et al., 2010).

  • Exposure to Heterocyclic Amines : A study on the exposure to mutagenic heterocyclic amines from cooked foods provides insight into the metabolic activation and potential carcinogenic risk associated with dietary intake. This research is relevant for understanding the environmental and dietary factors influencing drug metabolism and potential interactions (Wakabayashi et al., 1993).

Future Directions

Given the antiviral and antiproliferative activities of similar compounds, this compound could be of interest for further study in medicinal chemistry. More research would be needed to fully understand its properties and potential applications.

Mechanism of Action

properties

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31FN4O2/c29-22-13-11-21(12-14-22)27-31-25-18-32(17-20-7-3-1-4-8-20)16-15-24(25)28(35)33(27)19-26(34)30-23-9-5-2-6-10-23/h1,3-4,7-8,11-14,23H,2,5-6,9-10,15-19H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGRNQUURWXWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.